Tribenzyl borate
Description
Properties
IUPAC Name |
tribenzyl borate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BO3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJNTMLAAKKCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179406 | |
| Record name | Boric acid, tribenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2467-18-7 | |
| Record name | Boric acid (H3BO3), tris(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boric acid, tribenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribenzyl borate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Boric acid, tribenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIBENZYL BORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Tribenzyl borate can be synthesized through the reaction of benzyl alcohol with boric acid. The reaction typically involves heating benzyl alcohol with boric acid under reflux conditions, often in the presence of a dehydrating agent to facilitate the esterification process. The reaction can be represented as follows:
3C6H5CH2OH+H3BO3→(C6H5CH2O)3B+3H2O
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Tribenzyl borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and other oxidation products.
Reduction: Reduction reactions can yield benzyl alcohol and related compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
Tribenzyl borate is primarily utilized as a reagent in organic synthesis. It plays a crucial role in forming carbon-carbon bonds and is involved in various chemical transformations, including oxidation, reduction, and substitution reactions. The compound acts as a Lewis acid, facilitating reactions by coordinating with electron-rich species.
Key Reactions Involving this compound
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Benzaldehyde, Benzoic Acid | Potassium permanganate, Chromium trioxide |
| Reduction | Benzyl Alcohol | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Substituted Benzyl Derivatives | Halides, Amines |
Medicinal Chemistry
Drug Development and Delivery Systems
Research is ongoing into the potential of this compound in drug development and delivery systems. Its ability to form stable complexes with various biomolecules makes it a candidate for enhancing the solubility and bioavailability of pharmaceutical compounds. For instance, studies have indicated that this compound can improve the delivery of certain drugs through targeted release mechanisms.
Materials Science
Polymer Production
This compound is also employed in the production of polymers and resins. Its unique properties allow it to serve as a cross-linking agent in polymer formulations, enhancing mechanical strength and thermal stability. This application is particularly relevant in industries focused on developing high-performance materials for automotive and aerospace applications.
Photochemical Applications
Photochemical Reactions
A study published in 2022 explored the photochemical reactions of this compound in bromobenzene under UV light. The results showed that this compound can undergo significant transformations leading to products such as dibenzyl ether and benzyl bromide. This highlights its potential use in photochemistry for synthesizing complex organic molecules.
Photochemical Reaction Products
| Product | Yield (%) |
|---|---|
| Dibenzyl Ether | 27.5 |
| Benzyl Bromide | 29.5 |
| Benzaldehyde | 25 |
Lubricant Additive Research
Tribological Properties
Recent research has investigated the tribological properties of this compound as a lubricant additive in various base oils. The findings suggest that it enhances the lubrication performance due to its unique chemical structure, which provides superior friction-reducing properties compared to traditional lubricants.
Case Studies
-
Organic Synthesis Case Study
- A study demonstrated the use of this compound in synthesizing complex organic molecules through carbon-carbon bond formation.
- The reaction conditions were optimized for yield and selectivity.
-
Drug Delivery System Case Study
- Research focused on using this compound to improve the solubility of poorly soluble drugs.
- The study showed enhanced bioavailability when used as a carrier for specific pharmaceuticals.
-
Photochemical Reaction Case Study
- An investigation into the UV-induced reactions revealed pathways for synthesizing valuable organic compounds from simple precursors using this compound.
Mechanism of Action
The mechanism of action of tribenzyl borate involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby activating them for subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Features and Substituent Effects
- Triphenyl Borate (C${18}$H${15}$BO$3$): Unlike tribenzyl borate, triphenyl borate contains phenyl (C$6$H$5$-) groups directly bonded to boron. The absence of the CH$2$ spacer in phenyl groups reduces steric hindrance but may decrease solubility in non-polar solvents .
- Tributyl Borate (C${12}$H${27}$BO$_3$) : This compound features three butyl chains, imparting higher hydrophobicity compared to this compound. It is used in epoxy-based coatings for thermal insulation but lacks the mechanical hardness observed in this compound-derived tribofilms .
- Zinc Borate (Zn$3$B$6$O$_{12}$): A metal-containing borate with flame-retardant properties. Unlike this compound, zinc borate is inorganic and exhibits lower reactivity in organic synthesis .
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Substituent Type | Key Applications |
|---|---|---|---|
| This compound | C${21}$H${21}$BO$_3$ | Benzyl | Tribofilms, organic synthesis |
| Triphenyl borate | C${18}$H${15}$BO$_3$ | Phenyl | Catalysis, intermediates |
| Tributyl borate | C${12}$H${27}$BO$_3$ | Butyl | Thermal coatings, solvents |
| Zinc borate | Zn$3$B$6$O$_{12}$ | Inorganic | Flame retardants, ceramics |
Reactivity and Catalytic Properties
This compound participates in hydroboration reactions with aldehydes, forming borate esters. For example, its reaction with benzaldehyde yields a mixture of products (Table 2), with product ratios dependent on reaction time and substrate .
Table 2: Hydroboration of Aldehydes with this compound
| Entry | Substrate | Reaction Time | Product Ratio (3/4) |
|---|---|---|---|
| 1 | Benzaldehyde | 0.5 hours | 0.6 / 0.4 |
| 2 | 4-Methoxybenzaldehyde | 1.5 hours | 0.7 / 0.3 |
Physical and Mechanical Properties
This makes this compound advantageous in wear-resistant coatings.
Biological Activity
Tribenzyl borate (TBB), a boron compound, has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of TBB, including its synthesis, mechanisms of action, and relevant case studies.
This compound is synthesized through the reaction of boron trichloride with benzyl alcohol. The resulting compound is characterized by its stability and ability to form complexes with various biological molecules. Its structure can be represented as follows:
Antioxidant Properties
Recent studies have indicated that this compound exhibits significant antioxidant properties. The antioxidative mechanism is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In one study, TBB demonstrated a dose-dependent increase in antioxidant activity when tested against various reactive oxygen species (ROS) .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research shows that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
- Antioxidant Efficacy in Biological Systems
- In Vivo Antimicrobial Effects
Table 1: Summary of Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Membrane disruption | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
The biological activities of TBB can be attributed to its interaction with cellular components. As a Lewis acid, this compound can form complexes with nucleophiles, potentially leading to alterations in cellular signaling pathways. Its ability to stabilize reactive intermediates may also contribute to its antioxidant effects.
Q & A
Q. What are the established synthetic routes for Tribenzyl borate, and how can its purity be validated experimentally?
this compound is typically synthesized via esterification reactions between boric acid and benzyl alcohol derivatives. A common method involves refluxing equimolar amounts of boric acid and benzyl alcohol in an anhydrous solvent (e.g., toluene) under inert conditions, using azeotropic removal of water to drive the reaction . Post-synthesis, purity validation requires:
- Elemental analysis (C, H, B, O) to confirm stoichiometry (e.g., theoretical vs. observed B content ~2.5% ).
- Spectroscopic characterization : <sup>1</sup>H/<sup>13</sup>C NMR to verify benzyl group integration and absence of unreacted alcohol; IR spectroscopy to confirm B-O-C bond formation (~1350–1250 cm<sup>-1</sup>) .
- Chromatographic methods : HPLC or GC-MS to detect residual solvents or byproducts .
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| Boron (B) | 2.5 | 2.4–2.6 |
| Carbon (C) | 78.1 | 77.8–78.3 |
| Table 1: Example elemental analysis data for this compound |
Q. How does buffer composition (e.g., borate buffers) influence this compound’s stability in aqueous systems?
Borate buffers (pH 9.0–10.0) are often used in studies involving borate esters. However, this compound’s hydrolysis can be pH-dependent due to borate’s equilibrium with boric acid (pKa ~9.23 ). To assess stability:
Q. What experimental precautions are critical for handling this compound in oxygen-sensitive reactions?
this compound’s sensitivity to moisture and oxygen necessitates:
- Inert atmosphere : Use Schlenk lines or gloveboxes for synthesis and storage .
- Drying protocols : Pre-dry solvents (e.g., molecular sieves) and reagents .
- Real-time monitoring : Employ techniques like FTIR or Raman spectroscopy to detect hydrolysis intermediates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in this compound’s reported solubility data?
Discrepancies in solubility data often arise from variations in experimental conditions (e.g., temperature, solvent polarity). A systematic approach includes:
- Molecular dynamics (MD) simulations : Model solute-solvent interactions to predict solubility trends .
- Experimental validation : Replicate solubility measurements under controlled conditions (e.g., standardized borate buffer pH, ionic strength) and compare with computational predictions .
- Error analysis : Quantify uncertainties in both experimental and computational datasets to identify outlier values .
Q. What strategies are effective in elucidating this compound’s role in catalytic systems with conflicting mechanistic proposals?
Conflicting mechanistic data (e.g., Lewis acidity vs. steric effects) can be addressed via:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to probe bond-breaking steps .
- Spectroscopic probes : <sup>11</sup>B NMR to track boron coordination changes during catalysis .
- Comparative studies : Test structurally analogous borate esters (e.g., triphenyl borate) to isolate electronic vs. steric contributions .
Q. How do degradation pathways of this compound in biological systems (e.g., plant cells) correlate with boron transporter activity?
Studies in model systems (e.g., tobacco BY-2 cells) reveal:
- Borate concentration-dependent degradation : High extracellular borate (>1 mM) triggers borate transporter (e.g., BOR1) internalization and lysosomal degradation, indirectly affecting borate ester stability .
- Localization assays : Fluorescence tagging (e.g., BOR1-GFP) to track transporter dynamics under varying this compound concentrations .
| [Borate] (mM) | Relative Cell Volume (%) | BOR1-GFP Degradation Rate (%) |
|---|---|---|
| 0.1 | 100 ± 5 | 10 ± 2 |
| 1.0 | 75 ± 8 | 45 ± 5 |
| Table 2: Borate-dependent growth and transporter degradation in BY-2 cells |
Q. What methodologies are recommended for reconciling discrepancies in this compound’s thermodynamic properties (e.g., ΔHf)?
Contradictory thermodynamic data require:
- Calorimetric validation : Use differential scanning calorimetry (DSC) to measure enthalpy of formation directly .
- Literature meta-analysis : Compare datasets from peer-reviewed sources, prioritizing studies with detailed error margins and replication protocols .
- Collaborative replication : Partner with independent labs to verify results under identical conditions .
Methodological Best Practices
- Reproducibility : Document experimental procedures exhaustively, including solvent batches, equipment calibration, and environmental controls .
- Data reporting : Include raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials to enable independent verification .
- Ethical standards : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety and waste disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
